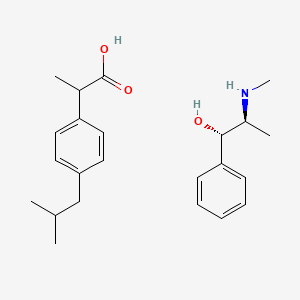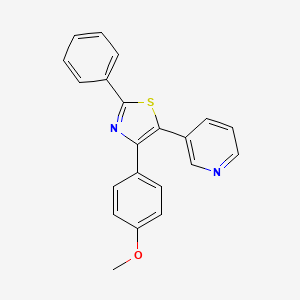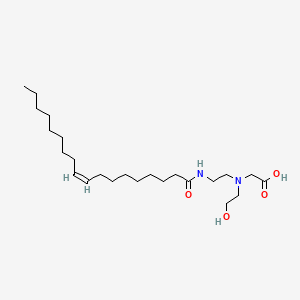
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine is a complex organic compound with a unique structure that includes a hydroxyethyl group, an amide linkage, and a long-chain unsaturated fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine typically involves the reaction of oleic acid with ethanolamine and glycine. The process includes the following steps:
Esterification: Oleic acid reacts with ethanolamine to form an ester intermediate.
Amidation: The ester intermediate undergoes amidation with glycine to form the final product.
The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under controlled temperatures to ensure the desired (Z)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine is used as a surfactant in emulsion polymerization and as a stabilizer in various chemical reactions.
Biology
In biological research, this compound is used to study membrane dynamics and protein-lipid interactions due to its amphiphilic nature.
Medicine
In medicine, it is explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry
Industrially, it is used in the formulation of detergents, emulsifiers, and dispersants. Its surfactant properties make it valuable in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine involves its ability to interact with lipid bilayers and proteins. The hydroxyethyl group and the long-chain fatty acid allow it to insert into lipid membranes, altering their properties and affecting membrane-bound proteins. This interaction can modulate membrane fluidity and permeability, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
- Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated
Uniqueness
Compared to similar compounds, (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine has a unique combination of functional groups that provide specific surfactant properties. Its ability to form stable emulsions and interact with biological membranes sets it apart from other surfactants.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93893-26-6 |
|---|---|
Molecular Formula |
C24H46N2O4 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C24H46N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30/h9-10,27H,2-8,11-22H2,1H3,(H,25,28)(H,29,30)/b10-9- |
InChI Key |
WZYZRBKYWZVNTR-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


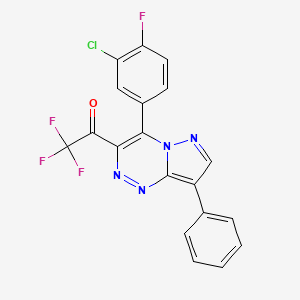
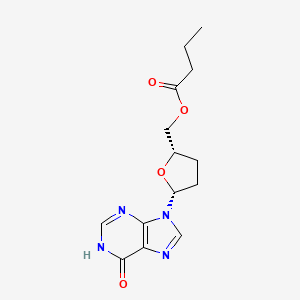

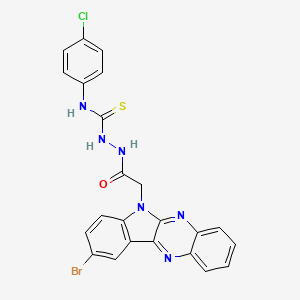
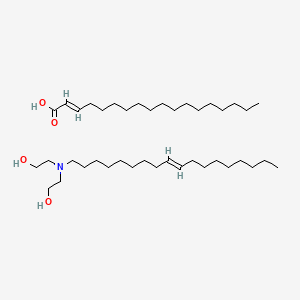
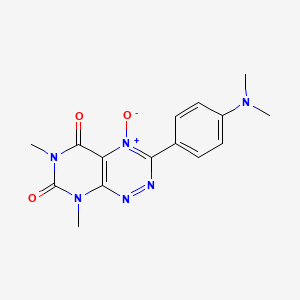
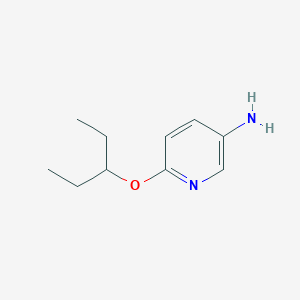

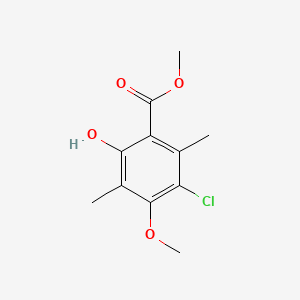
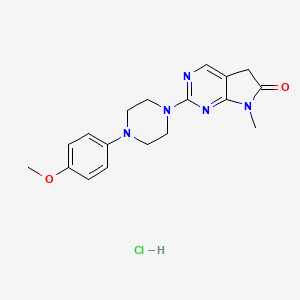
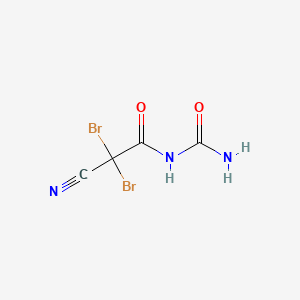
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
